Product packaging for Fmoc-D-Arg(Tos)-OH(Cat. No.:CAS No. 139090-50-9)

Fmoc-D-Arg(Tos)-OH

Cat. No.: B1364121
CAS No.: 139090-50-9
M. Wt: 550.6 g/mol
InChI Key: JRRARHJPRLAGNT-RUZDIDTESA-N
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Description

Strategic Importance of Protected D-Amino Acid Building Blocks in Peptide Synthesis Research

While proteins in most organisms are constructed exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful strategy in drug design and peptide research. wikipedia.org Peptides containing D-amino acids often exhibit significantly enhanced stability against enzymatic degradation. lifetein.comlifetein.com.cn Proteases, the enzymes that break down peptides, are stereospecific and primarily recognize L-amino acid sequences, rendering peptides with D-residues less susceptible to proteolysis and thus extending their biological half-life. lifetein.comnih.gov

The inclusion of D-amino acids also introduces unique conformational constraints on the peptide backbone. This can lead to novel three-dimensional structures that may enhance binding affinity to biological targets or alter the peptide's biological activity, for instance, by converting an agonist into an antagonist. ptfarm.pl The systematic replacement of L-amino acids with their D-counterparts, a technique known as D-amino acid scanning, is a well-established method to identify key residues responsible for bioactivity and to develop peptidomimetics with improved therapeutic profiles. wjarr.comlongdom.org Therefore, protected D-amino acid derivatives, such as Fmoc-D-Arg(Tos)-OH, are indispensable tools for creating these modified peptides. jpt.com

Evolution of Arginine Side-Chain Protection in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The arginine residue, with its highly basic and nucleophilic guanidino side chain, presents a significant challenge in peptide synthesis. ug.edu.pl Effective protection of this group is crucial to prevent side reactions, such as δ-lactam formation, and to ensure solubility in the organic solvents used in SPPS. ug.edu.plnih.gov

The history of arginine protection in Fmoc chemistry has seen the development of several sulfonyl-based groups. Early strategies, adapted from Boc-chemistry, utilized the tosyl (Tos) group. nih.govresearchgate.net While effective, Tos requires harsh acidic conditions, like hydrofluoric acid (HF), for its removal, which are not compatible with the milder cleavage conditions of the standard Fmoc/tBu strategy. nih.gov

This led to the development of more acid-labile protecting groups. The mesitylene-2-sulfonyl (Mtr) group was an improvement, cleavable with trifluoroacetic acid (TFA), but required prolonged reaction times. nih.govpeptide.com Subsequently, the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group was introduced, offering greater acid lability than Mtr. peptide.comchempep.com The most significant advancement came with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, which is considerably more labile than Pmc and is now the most commonly used protecting group for arginine in research-scale Fmoc-SPPS. nih.govpeptide.comthermofisher.com

Despite the prevalence of Pbf, older groups like Tos retain relevance in specific synthetic strategies, particularly in block synthesis or when different orthogonality is required. This compound provides a building block where the side chain is more robustly protected and requires stronger deprotection conditions than Pbf or Pmc, a feature that can be exploited in complex synthetic routes.

Comparison of Common Arginine Side-Chain Protecting Groups in Fmoc-SPPS
Protecting GroupAbbreviationRelative Acid LabilityCommon Cleavage ConditionKey Characteristics
TosylTosLowStrong acids (e.g., HF, TFMSA)Very stable; requires harsh cleavage conditions not typical for standard Fmoc-SPPS. nih.govresearchgate.net
Mesitylene-2-sulfonylMtrModerateTFA, prolonged time (up to 12 hours)More labile than Tos, but slow removal can be problematic, especially for multiple Arg residues. peptide.comthermofisher.com
Pentamethylchroman-6-sulfonylPmcHighTFA, ~4-6 hoursMore labile than Mtr; cleavage can still be slow with multiple Arg residues. peptide.comchempep.com
Pentamethyldihydrobenzofuran-5-sulfonylPbfVery HighTFA, ~1-4 hoursMost widely used group; offers efficient deprotection under standard Fmoc cleavage conditions. nih.govchempep.comthermofisher.com

Research Trajectory and Scholarly Contributions Pertaining to this compound

While Fmoc-L-Arg(Pbf)-OH dominates contemporary peptide synthesis, the D-enantiomer and variants with alternative protecting groups like Tos continue to feature in specific research applications. The use of D-arginine is critical in the synthesis of peptidomimetics designed to resist proteolysis. For example, D-arginine is found in synthetic peptides designed to have improved stability and bioavailability. smolecule.com

The tosyl-protected version, this compound, is employed when a more robust side-chain protection is necessary. This can be advantageous in syntheses where other protecting groups might be prematurely cleaved or in fragment condensation strategies where the side-chain protection must endure multiple reaction steps before the final deprotection. For instance, in the synthesis of Arginine-Vasopressin using Boc-chemistry, the Tos group was used for arginine side-chain protection, demonstrating its utility in established synthetic protocols for complex peptides. researchgate.net The principles of using Tos protection are well-documented, and its application with D-arginine allows chemists to access peptides that combine the enzymatic resistance of a D-amino acid with the specific chemical stability of the tosyl protecting group.

Properties of this compound
PropertyValue
Full Chemical NameNα-(9-Fluorenylmethyloxycarbonyl)-Nω-tosyl-D-arginine
Molecular FormulaC₂₈H₃₀N₄O₆S
α-Amino Protecting GroupFmoc (9-Fluorenylmethyloxycarbonyl)
Side-Chain Protecting GroupTos (Tosyl or 4-toluenesulfonyl)
Primary ApplicationBuilding block for Solid-Phase Peptide Synthesis (SPPS). ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N4O6S B1364121 Fmoc-D-Arg(Tos)-OH CAS No. 139090-50-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O6S/c1-18-12-14-19(15-13-18)39(36,37)32-27(29)30-16-6-11-25(26(33)34)31-28(35)38-17-24-22-9-4-2-7-20(22)21-8-3-5-10-23(21)24/h2-5,7-10,12-15,24-25H,6,11,16-17H2,1H3,(H,31,35)(H,33,34)(H3,29,30,32)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRARHJPRLAGNT-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of Fmoc D Arg Tos Oh

Methodologies for the Preparation of Fmoc-D-Arg(Tos)-OH

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary stages involve the protection of the guanidino group of a D-arginine precursor, followed by the derivatization of the α-amino group with the Fmoc moiety.

Guanidino Group Protection via Tosylation of D-Arginine Precursors

The guanidino group of arginine is strongly basic and nucleophilic, necessitating protection to prevent unwanted side reactions during peptide synthesis. peptide.comresearchgate.netmassey.ac.nz The tosyl group is a robust protecting group for this purpose, stable under the conditions required for Fmoc-based peptide synthesis but removable under strong acidic conditions like treatment with hydrogen fluoride (B91410) (HF). peptide.comresearchgate.net

The tosylation of the guanidino group is typically achieved by reacting a suitable D-arginine precursor with tosyl chloride (TsCl). A common strategy involves the use of a precursor where the α-amino group is already protected, for instance, with a benzyloxycarbonyl (Z) group. The reaction is generally carried out in an aqueous-organic solvent mixture, such as water-acetone, in the presence of a base like sodium hydroxide (B78521) (NaOH) to facilitate the reaction. researchgate.net Following the successful tosylation of the guanidino group, the temporary protecting group on the α-amino group is removed to allow for the subsequent introduction of the Fmoc group. researchgate.net

Nα-Fluorenylmethoxycarbonyl (Fmoc) Derivatization Protocols

The Nα-Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies. chempep.com It is stable to the acidic conditions often used to cleave other protecting groups like Boc and tBu. chempep.com The introduction of the Fmoc group onto the α-amino group of the Nω-tosyl-D-arginine intermediate is a critical step.

This derivatization is commonly performed using Fmoc-succinimide (Fmoc-Osu) or Fmoc-chloride (Fmoc-Cl) as the acylating agent. core.ac.uk The reaction is typically conducted in a mixed solvent system, such as aqueous tetrahydrofuran (B95107) (THF), at a controlled pH, often maintained between 8 and 9 with a base like sodium carbonate. chemicalbook.com Careful monitoring of the reaction is essential to ensure complete derivatization while minimizing side reactions. chemicalbook.com The final product, this compound, is then isolated and purified, often through crystallization, to yield a high-purity solid suitable for peptide synthesis. ontosight.aigoogle.com

Optimization Strategies in this compound Synthesis

The successful synthesis of this compound is not merely about following a set of procedures but also involves optimizing various parameters to ensure the quality and efficiency of the final product. Key considerations include maintaining the stereochemical integrity of the D-amino acid and ensuring the scalability of the process for potential industrial applications.

Stereochemical Integrity and Epimerization Control during Synthesis

A significant challenge in the synthesis and subsequent use of chiral amino acid derivatives is the risk of epimerization—the conversion of one epimer to its chiral counterpart. mdpi.com This is particularly pertinent during the activation of the carboxylic acid group for peptide bond formation, which can proceed through an oxazolone (B7731731) intermediate that is prone to racemization. chempep.compeptide.com

Several strategies are employed to minimize epimerization. The addition of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), has been shown to suppress racemization by forming reactive esters that are less prone to enolization. chempep.commdpi.compeptide.com The choice of base and solvent can also influence the extent of epimerization. mdpi.com For instance, the use of non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine (B6355638) for Fmoc deprotection has been reported to reduce epimerization in certain contexts. nih.gov Careful control of reaction temperature and time is also crucial in preserving the stereochemical purity of the final product.

Efficiency and Scalability Considerations for this compound Production

Transitioning a synthetic protocol from a laboratory scale to a larger, more industrial production requires careful consideration of efficiency and cost-effectiveness. acs.org This involves optimizing reagent stoichiometry, reaction times, and purification methods. For instance, minimizing the excess of expensive reagents without compromising the yield and purity is a key objective. acs.org

Advanced Research in Solid Phase Peptide Synthesis Utilizing Fmoc D Arg Tos Oh

Integration of Fmoc-D-Arg(Tos)-OH into Fmoc-SPPS Protocols

The chemical synthesis of peptides on a solid support, known as solid-phase peptide synthesis (SPPS), is a cornerstone of peptide chemistry. s4science.at The Fmoc/tBu strategy is a widely adopted method that relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection. acs.orgpowdersystems.com The integration of non-standard amino acids like this compound into these protocols requires a nuanced understanding of orthogonal protection schemes and the strategic value of incorporating D-amino acids.

Principles of Orthogonal Protection in Peptide Assembly

Orthogonal protection is a fundamental concept in SPPS that enables the selective removal of one type of protecting group in the presence of others. acs.orgub.edu This is achieved by using protecting groups that are cleaved by different chemical mechanisms. acs.org In the context of Fmoc-SPPS, the Fmoc group is stable to the acidic conditions used to remove side-chain protecting groups like tert-butyl (tBu), and conversely, the tBu groups are stable to the basic conditions (typically piperidine (B6355638) in DMF) used to remove the Fmoc group. ub.educhempep.com

This orthogonality is crucial for the stepwise assembly of a peptide chain. acs.org The process involves a cycle of deprotection of the Nα-Fmoc group, followed by coupling of the next Fmoc-protected amino acid. powdersystems.com The side-chain protecting groups, such as the tosyl (Tos) group on the guanidino function of arginine, must remain intact throughout these cycles to prevent unwanted side reactions. peptide.com The Tos group is stable to the basic conditions of Fmoc removal and is typically cleaved at the end of the synthesis during the final acidolytic cleavage from the resin, often using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comnih.gov This robust protection strategy ensures the integrity of the growing peptide chain and allows for the precise incorporation of residues like D-Arg(Tos) at specific positions.

The selection of an appropriate resin is also intertwined with the orthogonal strategy. The linker attaching the peptide to the solid support must be stable to both the Fmoc deprotection and side-chain deprotection conditions until the final cleavage step. acs.org The compatibility between the Nα-protecting group, side-chain protecting groups, and the resin linker forms the basis of a successful orthogonal SPPS strategy. acs.orgdu.ac.in

Mechanistic Studies of Coupling Reactions Involving this compound

The efficiency of the coupling step in SPPS is paramount to achieving high purity and yield of the target peptide. The incorporation of sterically hindered amino acids like this compound can present challenges, necessitating careful optimization of reaction conditions. biotage.com

Reagent Selection and Reaction Kinetics

The choice of coupling reagent is critical for activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. chempep.compeptide2.com

For sterically demanding couplings, such as those involving the bulky Tosyl-protected arginine, more potent activating agents are often required. advancedchemtech.com Acyluronium/aminium salts like HBTU and TBTU, and phosphonium salts like PyBOP, have become popular choices in Fmoc-SPPS due to their high reactivity and ability to suppress racemization, especially when used with additives like HOBt or HOAt. chempep.comiris-biotech.de The kinetics of the coupling reaction are influenced by the reactivity of the activated species. For instance, TBTU converts the Fmoc-amino acid into a highly reactive OBt ester in the presence of a base. chempep.com

The bulky nature of the Tosyl protecting group on this compound can slow down the coupling kinetics. advancedchemtech.com To ensure complete reaction, extended coupling times or double coupling protocols may be necessary. biotage.comadvancedchemtech.com The reaction kinetics are pseudo-first-order, meaning they are dependent on the concentration of the activated amino acid and the accessibility of the free amine on the resin-bound peptide. chemrxiv.org

Interactive Table: Common Coupling Reagents for Fmoc-SPPS

Reagent Class Example Reagent Activating Additive Key Characteristics
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide) HOBt, Oxyma Pure Soluble urea (B33335) byproduct, can be used in base-free conditions to minimize racemization. bachem.com
Phosphonium Salts PyBOP None required High coupling efficiency, especially for hindered couplings. iris-biotech.de
Aminium/Uronium Salts HBTU, TBTU HOBt (inherent) Fast reaction rates, forms active OBt esters. chempep.com
Immonium Salts COMU None required High reactivity, based on Oxyma Pure.

Impact of Solvent Systems and Temperature on Coupling Efficiency

The solvent system plays a multifaceted role in SPPS, influencing resin swelling, reagent solubility, and reaction kinetics. chempep.com Dichloromethane (DCM) is effective for carbodiimide (B86325) activation, but more polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally better for the coupling step itself as they promote better solvation of the growing peptide chain and increase reaction rates. chempep.comacs.org Consequently, mixtures of DCM and DMF are often employed. chempep.com The choice of solvent can be critical, as poor swelling of the resin can limit the accessibility of the reactive sites, thereby reducing coupling efficiency. chempep.com

Temperature is another key parameter that affects coupling efficiency. Elevating the temperature can increase both diffusion and reaction rates, which can be beneficial for difficult couplings. chemrxiv.org However, higher temperatures can also increase the risk of side reactions, such as racemization or aspartimide formation. chemrxiv.org For challenging couplings involving this compound, a modest increase in temperature, for example to 35-40 °C, in conjunction with anhydrous solvents, can enhance coupling efficiency without significant side reactions. iris-biotech.de The optimal temperature is a balance between accelerating the desired reaction and minimizing undesired pathways. chemrxiv.org

Interactive Table: Influence of Solvents and Temperature on Coupling

Parameter Effect on Coupling Efficiency Considerations
Solvent Polarity High polarity (e.g., DMF, NMP) generally improves solvation and reaction rates. chempep.com Must ensure adequate resin swelling for accessibility of reactive sites. chempep.com
Solvent Viscosity Lower viscosity can improve diffusion of reagents. Binary mixtures are often used to optimize polarity and viscosity. acs.org
Temperature Increased temperature accelerates reaction kinetics and diffusion. chemrxiv.org Higher temperatures can increase the risk of side reactions like racemization. chemrxiv.org
Anhydrous Conditions Use of anhydrous solvents can improve coupling efficiency. iris-biotech.de Water can hydrolyze the activated ester, reducing the amount available for coupling.

Real-time Monitoring and Characterization of Coupling Progress

Traditionally, the progress of coupling reactions in SPPS has been monitored by taking small samples of the resin and performing qualitative colorimetric tests, such as the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines. chempep.comiris-biotech.de A negative test result (e.g., colorless beads in the Kaiser test) indicates the absence of free amines and thus a complete coupling reaction. iris-biotech.de While simple, these methods are offline, require halting the synthesis, and are not quantitative. s4science.atchemrxiv.org

More advanced, real-time monitoring techniques have emerged as powerful process analytical tools (PAT) to optimize SPPS. s4science.atacs.org Refractive index (RI) measurement is one such technique that can monitor the entire SPPS cycle, including coupling, deprotection, and washing steps, in real-time. s4science.atschmidt-haensch.comcsic.es During the coupling reaction, mass is transferred from the solution (the activated amino acid) to the solid support, causing a change in the refractive index of the solution that can be continuously measured. s4science.at This allows for the precise determination of the reaction endpoint, leading to optimized reaction times and reduced consumption of expensive reagents. csic.es

Other techniques for real-time monitoring include Raman spectroscopy and electrical conductivity measurements. acs.orgnih.gov For characterization of the final peptide and any intermediates, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable for assessing purity and confirming the correct mass. chempep.com For detailed structural analysis of the peptide while still on the resin, solid-state NMR (SSNMR) can provide site-specific structural information, which can be particularly useful for investigating aggregation phenomena that may hinder coupling efficiency. nih.gov

Deprotection Chemistry and Cleavage Methodologies for this compound Containing Peptides

The successful synthesis of peptides containing this compound relies on a carefully orchestrated series of deprotection and cleavage steps. These processes are designed to selectively remove protecting groups from the Nα-amino group and the arginine side chain, followed by the final release of the peptide from the solid support.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used for the Nα-amino group of amino acids in solid-phase peptide synthesis (SPPS). nih.govchempep.com Its removal is a critical step that is repeated after each coupling cycle to allow for the elongation of the peptide chain.

The mechanism of Fmoc deprotection proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. rsc.orgacs.org A base abstracts the acidic proton on the fluorene (B118485) ring, leading to β-elimination and the formation of a reactive intermediate called dibenzofulvene (DBF) and carbon dioxide. acs.orgpeptide.com The DBF is a highly reactive electrophile that can undergo a Michael addition with the newly deprotected Nα-amine, leading to chain termination. To prevent this, a scavenger, typically a secondary amine, is included in the deprotection solution to trap the DBF. peptide.comspringernature.com

Common Reagents and Conditions:

The most common reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). nih.govspringernature.com Typical concentrations range from 20% to 50% piperidine in DMF. springernature.comnih.gov A standard protocol involves treating the peptidyl-resin with a 20% piperidine/DMF solution for a short period, often repeated once to ensure complete deprotection. chempep.comnih.gov

Another effective, albeit more potent, base for Fmoc removal is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . peptide.com DBU can significantly accelerate the deprotection process, which is particularly useful for sterically hindered amino acids or during the synthesis of long or aggregated peptide sequences. peptide.compeptide.com However, as DBU is a non-nucleophilic base, it cannot scavenge the DBF byproduct. Therefore, it is often used in combination with a nucleophilic scavenger like piperidine or piperazine (B1678402). rsc.orgpeptide.com For instance, a solution of 2% DBU and 5% piperazine in DMF has been shown to be a rapid and efficient deprotection reagent. rsc.org

Other secondary amines like pyrrolidine and 4-methylpiperidine have also been explored as alternatives to piperidine, sometimes offering advantages in terms of solubility or reduced side reactions in specific contexts. nih.govacs.org

Interactive Table: Common Nα-Fmoc Deprotection Reagents and Conditions

Reagent Concentration Solvent Typical Reaction Time Key Characteristics
Piperidine 20-50% DMF or NMP 5-20 minutes Standard, reliable, acts as both base and scavenger. springernature.comnih.gov
DBU 2-5% DMF 1-5 minutes Very fast, potent, requires a separate scavenger. rsc.orgpeptide.com
Piperazine 5-10% DMF 10-30 minutes Alternative to piperidine, can be used with DBU. nih.govrsc.org
Pyrrolidine 20% DMF 10-20 minutes Efficient base and scavenger. acs.org

The tosyl (Tos) group is a sulfonyl-based protecting group used for the guanidino side chain of arginine. It is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions sometimes used for cleavage from highly acid-labile resins. However, its removal requires strong acidic conditions. nih.govpeptide.com

The primary reagents for cleaving the tosyl group are strong acids such as:

Anhydrous Hydrogen Fluoride (HF): This is a classic and highly effective reagent for removing the Tos group, typically used in a "high HF" cleavage procedure. peptide.com The cleavage is usually performed at 0°C for about an hour, though peptides with multiple Arg(Tos) residues may require longer reaction times. chempep.com

Trifluoromethanesulfonic acid (TFMSA): TFMSA is another strong acid capable of cleaving the Tos group. nih.gov

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf): TMSOTf, often used in a mixture with TFA, provides an alternative to HF and can be effective for Tos group removal, although longer reaction times may be necessary. peptide.com

It is important to note that trifluoroacetic acid (TFA) alone, as used in standard Fmoc-SPPS final cleavage cocktails, is generally not sufficient to completely remove the tosyl group. nih.govpeptide.com The cleavage of the Tos group can generate reactive species that may lead to side reactions, particularly the alkylation of sensitive residues like tryptophan. Therefore, scavengers such as thioanisole (B89551) are often included in the cleavage mixture. peptide.com

Global deprotection is the final step in SPPS, where all remaining side-chain protecting groups are removed, and the peptide is cleaved from the solid support. For peptides containing D-Arg(Tos), this process is complicated by the high acid stability of the tosyl group.

For peptides synthesized on resins like Wang or Rink Amide, which are cleaved by trifluoroacetic acid (TFA), a two-step approach is often necessary. nih.govpeptide.com First, a standard TFA-based cleavage cocktail is used to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups (like t-butyl). nih.govnih.gov A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), which is effective for many standard protected amino acids. nih.gov

However, since TFA alone does not efficiently remove the Tos group, the resulting peptide will be fully deprotected except for the Arg(Tos) residue(s). nih.govpeptide.com A subsequent treatment with a stronger acid, such as HF or TFMSA, is required to remove the tosyl group and yield the final, fully deprotected peptide. peptide.com

Example of a Two-Step Cleavage/Deprotection for a Peptide with D-Arg(Tos) on Rink Amide Resin:

Step 1: Peptide Release from Resin: The peptidyl-resin is treated with a TFA-based cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-3 hours at room temperature. nih.govnih.gov This cleaves the peptide from the Rink Amide resin and removes acid-labile side-chain protecting groups. The crude peptide, still containing the Arg(Tos) moiety, is then precipitated with cold diethyl ether.

Step 2: Tosyl Group Removal: The partially deprotected peptide is then subjected to a strong acid treatment, such as HF/anisole (9:1) at 0°C for 1 hour, to cleave the tosyl group from the arginine side chain. chempep.com

This two-step process highlights the orthogonal nature of the protecting group strategy, where different groups are removed under distinct chemical conditions.

Tosyl Group Cleavage from Guanidino Side Chain

Analysis and Remediation of Side Reactions in this compound Based SPPS

The use of this compound in SPPS, while effective, can be accompanied by specific side reactions that may compromise the purity and yield of the final peptide. Understanding and mitigating these side reactions is crucial for successful synthesis.

During the final acid-mediated cleavage step, the protecting groups are removed, generating highly reactive carbocations. These electrophilic species can alkylate nucleophilic side chains of certain amino acids, particularly tryptophan. The tosyl group, once cleaved, can also lead to the sulfonylation of tryptophan residues. peptide.comsigmaaldrich.com

Strategies to minimize these side reactions include:

Use of Scavengers: The most common strategy is to include "scavengers" in the cleavage cocktail. These are nucleophilic compounds that trap the reactive carbocations and other electrophilic species. Common scavengers include:

Thioanisole: Particularly effective at preventing the sulfonylation of tryptophan by cleaved tosyl groups. peptide.com

Triisopropylsilane (TIS): A very effective scavenger for t-butyl cations generated from Boc and t-butyl ester protecting groups. nih.gov

Water: Helps to hydrolyze carbocations. nih.gov

1,2-Ethanedithiol (EDT): A thiol-based scavenger often used to protect cysteine residues but also effective against other electrophiles. nih.gov

Protecting Sensitive Residues: Using a Boc protecting group on the indole (B1671886) nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) can significantly reduce alkylation and sulfonylation side reactions. peptide.comsigmaaldrich.com

Optimized Cleavage Conditions: Minimizing the cleavage time and temperature can help to reduce the extent of side reactions.

Interactive Table: Common Scavengers and Their Targets

Scavenger Target Species Typical Concentration Notes
Triisopropylsilane (TIS) t-butyl cations 2.5-5% Reduces reattachment of protecting groups. nih.gov
Thioanisole Tosyl cations, benzyl (B1604629) cations 5% Prevents modification of tryptophan. peptide.com
Water Carbocations 2.5-5% General purpose scavenger. nih.gov
1,2-Ethanedithiol (EDT) Various electrophiles 2.5% Can cause modification of tryptophan with prolonged exposure.
Phenol Various electrophiles 5% Commonly used in strong acid cocktails like Reagent K.

Racemization, the conversion of a chiral amino acid to a mixture of its D- and L-enantiomers, is a potential side reaction during the activation and coupling steps of SPPS. researchgate.netnih.gov For the synthesis of peptides with D-arginine, it is critical to prevent its conversion to L-arginine, which would result in a diastereomeric impurity that can be difficult to separate from the target peptide.

Racemization primarily occurs at the carboxy-activated amino acid during the coupling reaction. nih.govresearchgate.net The mechanism often involves the formation of an oxazolone (B7731731) intermediate, which can lose the stereochemical integrity at the α-carbon.

Strategies to control racemization include:

Choice of Coupling Reagents: The selection of coupling reagents and additives plays a significant role.

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) can lead to racemization if used alone. thieme-connect.de

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) are added to the coupling mixture to suppress racemization by forming active esters that are less prone to oxazolone formation. thieme-connect.degoogle.com

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), when used with a non-nucleophilic base, are highly efficient and can minimize racemization. researchgate.netnih.gov

Base Selection: The choice of base used during coupling is also critical. Sterically hindered, non-nucleophilic bases like 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DIEA) are preferred over less hindered bases. researchgate.netnih.gov

Reaction Conditions: Minimizing the activation time before adding the activated amino acid to the resin can reduce the window for racemization to occur. thieme-connect.de Performing couplings at elevated temperatures can increase the reaction rate but may also increase the risk of racemization for sensitive amino acids. acs.org

Recent studies have shown that using a combination of HATU as the coupling agent, HOBt or HOAt as an additive, and a hindered base like TMP can effectively minimize the racemization of arginine residues to below 0.5%. researchgate.netnih.gov

Prevention of Aspartimide Formation and Other Sequence-Dependent Issues

Aspartimide formation is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step, which is typically carried out using a piperidine solution. This intramolecular cyclization reaction involves the nitrogen atom of the peptide bond attacking the side-chain carboxyl group of an aspartic acid (Asp) residue. This process is highly sequence-dependent, with increased incidence when the Asp residue is followed by amino acids such as glycine, asparagine, serine, or arginine. iris-biotech.deiris-biotech.de The formation of the aspartimide intermediate can lead to several undesired products, including the epimerization of the aspartyl residue and the formation of β-aspartyl peptides, which can be challenging to separate from the target peptide. iris-biotech.de

While this compound itself is not directly involved in the mechanism of aspartimide formation, the presence of an adjacent arginine residue can influence the rate of this side reaction. iris-biotech.de The bulky and electron-withdrawing nature of the tosyl (Tos) protecting group on the arginine side chain can create a specific chemical environment. Research has explored various strategies to mitigate aspartimide formation that are compatible with the use of this compound and other protected amino acids.

One effective strategy is the use of sterically hindered protecting groups on the aspartic acid side chain. For instance, the use of bulky ester groups like 3-methylpent-3-yl (OMpe) instead of the standard tert-butyl (OtBu) group has been shown to significantly reduce aspartimide formation by sterically hindering the initial cyclization step.

Another approach involves modifying the Fmoc deprotection conditions. The addition of an acidic additive, such as formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation by protonating the peptide backbone nitrogen, thereby reducing its nucleophilicity. acs.org Alternatively, using weaker bases for Fmoc removal, like morpholine, has also been shown to decrease the incidence of this side reaction, although this may sometimes lead to incomplete deprotection. iris-biotech.de

Furthermore, the introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or related moieties like Dmb (2,4-dimethoxybenzyl) and Tmb (2,4,6-trimethoxybenzyl) on the nitrogen of the amino acid following the Asp residue, can effectively prevent aspartimide formation. iris-biotech.de These groups are introduced as dipeptide building blocks and function by sterically preventing the cyclization reaction.

Comparative Efficacy of this compound with Alternative Arginine Protecting Groups

The selection of an appropriate side-chain protecting group for arginine is critical in Fmoc-SPPS to prevent side reactions and ensure high synthesis yields. The tosyl (Tos) group in this compound represents one of the earlier protecting groups used for arginine, originating from Boc-chemistry. nih.gov Its performance is often compared with newer and more widely used protecting groups.

Research on Fmoc-D-Arg(Pbf)-OH as a Preeminent Alternative

Fmoc-D-Arg(Pbf)-OH, where Pbf stands for 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl, has largely become the preferred choice for incorporating arginine in Fmoc-SPPS. nih.govpeptide.com The Pbf group offers a significant advantage over the Tos group due to its higher acid lability. peptide.com This allows for its removal under milder acidic conditions, typically with standard trifluoroacetic acid (TFA) cleavage cocktails, which is beneficial for the stability of the final peptide. chempep.com

In contrast, the Tos group requires harsher acidic conditions for complete removal, such as treatment with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are not typically compatible with standard Fmoc-SPPS cleavage protocols. peptide.compeptide.com The use of Pbf also minimizes a common side reaction associated with sulfonyl-based protecting groups: the alkylation of tryptophan residues during TFA cleavage. The Pbf group has been shown to significantly reduce this side reaction compared to other sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-yl). peptide.com

Studies have also indicated that while both Pbf and NO2 protected arginine derivatives can lead to δ-lactam formation, a significant side reaction, the kinetics differ. For Fmoc-Arg(Pbf)-OH, the formation of δ-lactam was observed to be faster initially compared to the NO2 derivative. nih.gov Despite this, Fmoc-Arg(Pbf)-OH generally provides high coupling efficiency and is considered a reliable and efficient reagent for the synthesis of arginine-containing peptides. nih.govchempep.com

Table 1: Comparison of Arginine Protecting Groups
Protecting GroupChemical NameKey AdvantagesKey DisadvantagesCleavage Conditions
TosTosylStableRequires harsh acid for cleavage (HF, TFMSA) peptide.compeptide.comHF, TFMSA peptide.compeptide.com
Pbf2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylHigh acid lability, reduces Trp alkylation peptide.comCan be prone to δ-lactam formation nih.govTFA-based cocktails chempep.com

Comparative Studies with Fmoc-D-Arg(NO2)-OH and Other Nitro-Containing Derivatives

Fmoc-D-Arg(NO2)-OH utilizes a nitro group to protect the guanidino function of arginine. The nitro group is a strong electron-withdrawing group that effectively deactivates the guanidinium (B1211019) side chain. smolecule.com Historically, the nitro group was one of the first used for arginine protection in peptide synthesis. peptide.com

A key advantage of the NO2 group is its stability during the synthesis process. smolecule.com However, a major drawback is the potential for side reactions during the final cleavage step. The removal of the nitro group often requires harsh conditions, such as catalytic hydrogenation, which may not be compatible with other functional groups in the peptide. peptide.com Furthermore, incomplete removal can lead to the formation of ornithine residues as a byproduct. peptide.com

Comparative studies have shown that the NO2 derivative has a lower tendency to form δ-lactam compared to Pbf and Boc2 protected arginine. nih.gov However, the harsh deprotection requirements have led to its reduced use in modern Fmoc-SPPS in favor of more acid-labile groups like Pbf. nih.govsmolecule.com

Assessment of this compound against Mtr, Mts, and Boc2 Protected Arginine Analogs

The Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) and Mts (mesitylene-2-sulfonyl) groups are other sulfonyl-based protecting groups for arginine. nih.gov The Mtr group is more acid-labile than Tos and can be removed with TFA, but it often requires prolonged treatment and the presence of scavengers like thioanisole. peptide.com The relative rate of acid-catalyzed deprotection for these sulfonyl groups generally follows the order: Pbf > Pmc > Mtr > Mts > Tos. peptide.compeptide.com This indicates that Tos is the most difficult to remove among these common sulfonyl-based protecting groups.

The Boc2 (di-tert-butoxycarbonyl) protecting group offers an alternative strategy where two Boc groups are attached to the guanidino side chain. nih.gov This derivative, Fmoc-Arg(Boc)2-OH, is compatible with Fmoc-SPPS and the Boc groups can be removed with standard TFA cleavage. advancedchemtech.com However, research has shown that Fmoc-Arg(Boc)2-OH has a very high propensity for δ-lactam formation during the coupling step, which can significantly reduce the yield of the desired peptide. nih.gov In comparative studies, it showed the fastest kinetics of δ-lactam formation compared to both NO2 and Pbf protected arginine. nih.gov

Table 2: Comparative Assessment of Arginine Protecting Groups
Protecting GroupRelative Acid LabilityPropensity for δ-lactam formationCommon Cleavage Conditions
TosLowest peptide.compeptide.comLowHF, TFMSA peptide.compeptide.com
MtsLow peptide.compeptide.comN/AHF, TFMSA nih.gov
MtrModerate peptide.compeptide.comN/ATFA/thioanisole (prolonged) peptide.com
PbfHighest peptide.compeptide.comModerate nih.govTFA-based cocktails chempep.com
Boc2HighHighest nih.govTFA-based cocktails advancedchemtech.com

Orthogonal Protecting Group Schemes and Their Relevance to this compound

Orthogonal protecting group schemes are fundamental to modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.comresearchgate.net The standard Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is removed at each step of peptide elongation, while the acid-labile tBu-based side-chain protecting groups remain intact until the final cleavage with TFA. biosynth.compeptide2.com

The Tosyl group on this compound does not fit neatly into the standard Fmoc/tBu orthogonal scheme. Its removal requires strong acids like HF, which are much harsher than the TFA used for cleaving tBu-based groups. peptide.compeptide.com This lack of compatibility makes this compound less suitable for the synthesis of complex peptides where multiple, selectively addressable protecting groups are required.

For true orthogonality with the Fmoc/tBu strategy, arginine protecting groups must be stable to piperidine but readily cleaved by TFA. Groups like Pbf and Boc2 fulfill this requirement. nih.govchempep.com Other protecting groups, such as Alloc (allyloxycarbonyl), which is removed by palladium catalysis, or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), which are removed by hydrazine, provide further levels of orthogonality. sigmaaldrich.com These can be used on the side chains of other amino acids (like lysine) to allow for site-specific modifications such as branching or cyclization while the peptide is still on the solid support. sigmaaldrich.com The use of this compound in such complex synthetic schemes would be highly problematic due to the harsh conditions required for its eventual removal.

Research Applications of Peptides Synthesized with Fmoc D Arg Tos Oh

Design and Synthesis of D-Peptide Analogs for Enhanced Biostability

A primary limitation of natural L-peptides as therapeutic agents is their rapid degradation by proteases in the body. The synthesis of peptides using D-amino acids, such as D-arginine derived from Fmoc-D-Arg(Tos)-OH, is a cornerstone strategy to overcome this challenge.

Improved Resistance to Proteolytic Degradation in Biological Systems

Peptides constructed from D-amino acids exhibit remarkable resistance to breakdown by proteases. nih.govpnas.org Natural proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds between L-amino acids; they are generally unable to act on substrates containing D-amino acids. nih.govtufts.edu This stereochemical specificity means that a peptide bond involving D-arginine is not recognized by common proteases like trypsin, which normally cleaves after L-arginine or L-lysine residues.

This resistance has been demonstrated empirically. In one study, replacing L-arginine and L-lysine residues with their D-counterparts in an antimicrobial peptide resulted in a new peptide, OM19D, which maintained high antibacterial activity while gaining significantly improved resistance to trypsin degradation. mdpi.com Similarly, quantitative analysis of a D-GLP1 analog showed that while its L-counterpart was completely degraded by Proteinase K in under an hour, approximately 80% of the D-peptide remained intact even after six hours of exposure. pnas.org This inherent stability makes D-peptide analogs ideal candidates for developing long-acting therapeutics. nih.govnih.gov

Peptide VariantEnzymeIncubation TimePercent Peptide RemainingSource
(L)-GLP1 Proteinase K< 1 hour0% pnas.org
(D)-GLP1 Proteinase K6 hours~80% pnas.org
L-Peptide Mix Proteinase K4 hours0% nih.gov
D-Amino Acid Modified Peptide Proteinase K24 hours15% nih.gov

Modulation of Bioavailability and Pharmacokinetic Properties

The enhanced enzymatic stability of D-peptides directly translates to improved pharmacokinetic profiles. jpt.com By resisting proteolytic degradation, D-peptides remain in circulation for longer periods, leading to a longer plasma half-life and increased bioavailability. acs.org This extended duration of action is a highly desirable trait for therapeutic agents.

A compelling example is the D-peptide RD2, a derivative of the D3 peptide developed to target toxic amyloid-β oligomers in Alzheimer's disease. nih.gov A pharmacokinetic analysis of RD2 in mice revealed excellent properties, including a long terminal half-life in plasma exceeding two days and high bioavailability following intraperitoneal, subcutaneous, or oral administration. nih.gov The study showed that RD2 could penetrate the brain, with brain/plasma concentration ratios between 0.7 and 1.0, underscoring its potential as a drug candidate. nih.gov These findings highlight how incorporating D-amino acids can transform a peptide from a transient biological molecule into a stable and systemically available drug candidate.

Pharmacokinetic ParameterValue for D-Peptide (RD2)SignificanceSource
Terminal Half-Life (Plasma) > 2 daysIndicates very slow elimination and prolonged presence in the body. nih.gov
Bioavailability High (after i.p., s.c., p.o. administration)Shows effective absorption and resistance to first-pass metabolism. nih.gov
Brain Penetration (Brain/Plasma Ratio) 0.7 - 1.0Demonstrates ability to cross the blood-brain barrier to reach its target. nih.gov
Maximal Brain Concentration per Dose 0.06 (µg/g)/(mg/kg)Quantifies the amount of the peptide reaching the central nervous system. nih.gov

Mechanistic Probes for Investigating Protein-Protein Interactions and Receptor-Ligand Binding

The unique properties of D-peptides make them exceptional tools for studying the complex and dynamic interactions between biological molecules.

Mimicry of Natural Peptide Ligands and Their Biological Activity

D-peptides can be engineered to be peptidomimetics, molecules that mimic the structure and function of natural L-peptides. wikipedia.orgnih.gov A powerful technique to achieve this is mirror-image phage display. In this approach, a synthetic D-protein target is used to screen a library of L-peptides. The selected L-peptide binders are then synthesized in their D-enantiomeric form. acs.org According to the principle of mirror symmetry, this new D-peptide will bind to the natural L-protein target, often with an affinity comparable to the original L-ligand. nih.govmdpi.com

Elucidation of Binding Interfaces and Conformational Dynamics

Because D-peptides can effectively mimic natural ligands, they serve as stable probes to explore the three-dimensional landscape of receptor binding pockets and protein-protein interaction (PPI) interfaces. mdpi.comnih.gov The binding interface on a protein is often a large, relatively flat surface, making it difficult for small molecules to disrupt. mdpi.com Peptides containing D-amino acids can be designed to bind to these interfaces with high affinity and specificity.

Researchers use these D-peptide probes in conjunction with various biophysical and structural biology techniques to map molecular interactions. qucosa.de Introducing a D-amino acid can constrain the peptide's conformation, which is particularly useful in cyclic peptides. nih.gov These conformationally locked peptides can be used to determine the optimal geometry for receptor binding, providing critical insights into the pharmacophore—the essential spatial arrangement of functional groups required for activity. nih.gov Methods such as mutagenesis, crosslinking, and spectroscopy, when applied with D-peptide probes, help to identify key contact residues and understand the conformational changes that occur in both the ligand and the receptor during the binding event. qucosa.de

Studies on Enzyme-Substrate Specificity and Catalytic Mechanisms

The interaction—or lack thereof—between D-amino acid-containing peptides and enzymes provides fundamental insights into enzyme specificity and function. Enzymes exhibit a high degree of stereospecificity, meaning they can distinguish between enantiomers. tufts.edunih.gov

The use of a substrate containing D-arginine, synthesized from this compound, in an assay with a protease like trypsin is a direct test of that enzyme's substrate specificity. Trypsin's inability to cleave the peptide at the D-arginine residue confirms its strict requirement for the L-enantiomer. mdpi.com This principle is widely exploited to create protease-resistant molecules.

Conversely, some enzymes are specifically active on D-amino acids. D-amino acid oxidase (DAAO), for example, is a flavoenzyme that exclusively oxidizes D-amino acids. nih.govresearchgate.net The substrate specificity of DAAO itself has been a subject of intense study. While wild-type DAAO is active on neutral and polar D-amino acids, it shows very low activity towards basic D-amino acids like D-arginine. oup.com Researchers have used protein engineering and directed evolution to create DAAO variants with altered or broader substrate specificities, enabling them to act on a wider range of D-amino acids, including those that are typically poor substrates. oup.commdpi.com These engineered enzymes are now used in biosensors and analytical assays to detect the presence of specific D-amino acids in complex biological samples. mdpi.com Studying how enzymes like DAAO recognize and process D-arginine helps to elucidate the key molecular determinants of enzyme-substrate binding and catalytic mechanisms. mdpi.com

EnzymeSubstrateRelative ActivitySignificanceSource
Trypsin Peptide with L-ArginineHighDemonstrates natural substrate recognition and cleavage. mdpi.com
Trypsin Peptide with D-ArginineNegligibleIllustrates strict stereospecificity of the enzyme. mdpi.com
Wild-Type RgDAAO D-Alanine (neutral)100%Establishes baseline activity on a preferred substrate. oup.com
Wild-Type RgDAAO D-Arginine (basic)~5%Shows low intrinsic activity for basic D-amino acids. oup.com

Development of Novel Therapeutic Agents and Modulators

The incorporation of non-natural amino acids like D-arginine, facilitated by reagents such as this compound, is a cornerstone of modern medicinal chemistry. This strategy allows for the creation of peptidomimetics—molecules that mimic natural peptides but possess enhanced therapeutic properties. These modifications can lead to improved in-vivo stability by conferring resistance to enzymatic degradation, enhanced potency, and greater selectivity for biological targets. sigmaaldrich.com Peptides containing D-arginine may exhibit increased resistance to breakdown by enzymes compared to their L-arginine equivalents, a crucial attribute for developing therapeutic peptides with better stability and bioavailability. smolecule.com

Peptide-Based Drug Discovery and Optimization

This compound serves as a critical building block in the solid-phase synthesis of peptides, a technique fundamental to drug discovery and development. chemimpex.comtargetmol.com Its use allows for the systematic modification of peptide sequences to explore structure-activity relationships (SAR), a process that is vital for optimizing the therapeutic potential of lead compounds. nih.gov The inclusion of a D-Arg residue can significantly influence a peptide's metabolic stability and potency. nih.gov

A notable example is in the development of opioid peptides. The dermorphin-derived tetrapeptide, [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), was identified as a highly potent µ-opioid receptor (MOR) agonist with high metabolic stability, partly attributed to the insertion of a D-Arg residue in the second position. nih.gov Researchers have utilized building blocks like Boc-D-Arg(Tos)-OH, a related protected D-arginine derivative, to synthesize a series of [Dmt¹]DALDA analogs. nih.gov These studies aim to understand how changes in net charge, lipophilicity, and side-chain flexibility affect opioid receptor binding, blood-brain barrier permeability, and analgesic activity. nih.gov This optimization process, enabled by the inclusion of specific D-amino acids, is fundamental to transforming peptide leads into viable drug candidates. sigmaaldrich.comnih.gov

Table 1: Examples of Peptide Optimization Utilizing D-Arginine

Parent Peptide D-Arg Analog/Derivative Research Goal Finding Citation
Dermorphin [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂) Develop potent and stable opioid agonists. D-Arg at position 2 contributes to high metabolic stability and potent MOR agonism. nih.gov

Design of Specific Enzyme Inhibitors and Receptor Agonists/Antagonists

The unique structural properties conferred by D-arginine make this compound an invaluable tool for designing highly specific modulators of biological pathways, including enzyme inhibitors and receptor agonists or antagonists. sigmaaldrich.comchemimpex.com Peptidomimetics synthesized with this compound form the basis of important families of these therapeutic agents. sigmaaldrich.com

Enzyme Inhibitors: N-alpha-Fmoc-N-omega-(4-toluenesulfonyl)-D-arginine itself has been identified as a serine protease inhibitor. biosynth.com It functions by binding to the active site of enzymes like kallikrein, which cleaves peptides, thereby preventing the breakdown of protein substrates. biosynth.com Furthermore, building blocks like Fmoc-Arg(Tos) have been employed in the solid-phase synthesis of peptidylarginine deiminase (PAD) type IV inhibitors, which are being investigated for the treatment of diseases such as rheumatoid arthritis. google.com

Receptor Agonists and Antagonists: The incorporation of D-Arg(Tos) is a common strategy in the synthesis of peptides that target G-protein coupled receptors. google.com For instance, related derivatives like Boc-D-Arg(Tos)-OH have been used to synthesize potent opioid receptor antagonists. nih.govuantwerpen.be In one study, a linear tripeptide containing a D-Arg(Tos) residue was assembled and later cyclized to create a µ opioid receptor antagonist. nih.gov Similarly, cyclic peptides designed as antagonists for the C5a receptor, which is implicated in inflammatory conditions, were synthesized on a Boc-D-Arg(Tos)-PAM resin. google.com These examples underscore the role of the D-Arg(Tos) moiety in creating peptides with specific antagonist functions at sub-micromolar concentrations. google.com

Table 2: Peptides Synthesized with D-Arg(Tos) Derivatives as Biological Modulators

Peptide/Derivative Target Function Building Block Used Citation
N-alpha-Fmoc-N-omega-(4-toluenesulfonyl)-D-arginine Kallikrein (Serine Protease) Inhibitor N/A biosynth.com
Cyclic Tetrapeptide Precursor µ Opioid Receptor Antagonist Boc-D-Arg(Tos)-OH nih.govuantwerpen.be
Cyclic Hexapeptides C5a Receptor Antagonist Boc-D-Arg(Tos)-PAM resin google.com

Targeted Delivery Systems and Cancer Therapeutics

This compound and its derivatives are utilized in the synthesis of peptides for advanced therapeutic applications, including targeted drug delivery and the development of novel cancer therapies. chemimpex.com The incorporation of D-arginine can enhance the stability and efficacy of these systems. smolecule.com

The L-isomer of the compound is used in bioconjugation to attach biomolecules to drugs, a critical process for targeted therapy. chemimpex.com This principle extends to D-amino acid-containing peptides, which can be designed to selectively attack cancer cells while minimizing harm to healthy tissue. chemimpex.com Research has shown that cyclic dipeptides containing D-arginine can exhibit significant activity against breast cancer cells. peptide.com The positive charge of the arginine side chain is often exploited in designing arginine-rich peptides and polymers that can effectively bind and deliver therapeutic payloads like nucleic acids or small molecule drugs, particularly in cancer therapy. chempep.comnih.gov

Furthermore, peptides containing D-amino acids are being developed as parts of sophisticated drug delivery systems. semmelweis.hu For example, peptide-drug conjugates can be designed where the peptide portion acts as a targeting moiety, directing a cytotoxic drug like doxorubicin (B1662922) to tumor cells that express a specific surface marker or enzyme, such as prostate-specific antigen (PSA). acs.org The stability imparted by D-amino acids is crucial for ensuring the conjugate remains intact in circulation until it reaches the target site. smolecule.comacs.org

Table 3: Applications in Targeted Delivery and Cancer Therapeutics

Application Area Strategy Role of D-Arginine/Arginine Example Compound/System Citation
Cancer Therapeutics Design of peptides with selective cytotoxicity. D-arginine incorporation can enhance activity against cancer cells. Cyclic dipeptide with D-arginine active against breast cancer. peptide.com
Targeted Drug Delivery Use of peptides to target specific cells or tissues. Arginine-rich sequences facilitate cell penetration and payload delivery. Chemotactic peptide-drug conjugates for targeted delivery. semmelweis.hu

Integration into Biomaterials Science and Regenerative Medicine Research

The application of peptides synthesized with Fmoc-protected amino acids extends into biomaterials science, where they form the basis of advanced materials for medical use. nih.gov The Fmoc group itself is a potent gelator, enabling single amino acids and short peptides to self-assemble into nanostructured hydrogels. nih.gov

Fabrication of Peptide-Based Hydrogels for Drug Delivery and Tissue Engineering

Peptide-based hydrogels are a significant class of biomaterials used in tissue engineering and for creating controlled drug delivery systems. nih.gov The synthesis of peptides with high purity, which is achievable using this compound in solid-phase peptide synthesis, is essential for producing hydrogels with consistent and reproducible properties. nih.gov

These materials are heavily hydrated networks formed from the self-assembly of peptide chains. nih.gov Peptides containing D-arginine, synthesized using reagents like Fmoc-D-Arg(NO2)-OH, can be employed to create hydrogels. smolecule.com These hydrogels can encapsulate therapeutic agents, releasing them over time, or act as scaffolds that support cell attachment and proliferation. smolecule.comnih.gov This makes them highly suitable for applications in regenerative medicine, such as bone tissue engineering, and for the localized delivery of drugs. smolecule.comnih.gov The self-assembly process can even be triggered by physiological changes, allowing for the formation of the hydrogel material in-situ. nih.gov

Exploration of Antimicrobial Peptides and Their Analogs

A significant challenge for the therapeutic use of natural antimicrobial peptides (AMPs) is their susceptibility to degradation by proteases. Incorporating non-natural D-amino acids using building blocks like this compound is a key strategy to overcome this limitation. chempep.comnih.gov

Substituting L-amino acids with their D-enantiomers can dramatically increase the stability of peptides against enzymatic breakdown. peptide.comnih.gov For example, replacing the two L-arginine residues in the antimicrobial peptide oncocin with D-arginine (using Fmoc-D-Arg(Pbf)-OH) not only extended its bioavailability from 25 minutes to over 8 hours but also slightly enhanced its antibacterial activity. peptide.com

In another study, replacing all amino acids in the peptide polybia-MPI with their D-counterparts resulted in a peptide (D-MPI) with greatly improved stability against proteases. nih.gov Excitingly, this full D-enantiomer exhibited antimicrobial activity comparable or even superior to the original L-peptide, while also showing lower toxicity to human red blood cells. nih.gov This suggests that for some AMPs, the target of action is not chiral-specific, making D-amino acid analogs like those synthesized with this compound highly promising therapeutic candidates. nih.gov

Table 4: Impact of D-Arginine Substitution on Antimicrobial Peptides

Original Peptide D-Amino Acid Analog Modification Effect on Properties Citation
Oncocin D-Arg substituted oncocin Replaced two L-Arg residues with D-Arg. Increased bioavailability (>8 hours vs. 25 min); slightly improved antibacterial activity. peptide.com
Polybia-MPI D-MPI (full D-enantiomer) Replaced all L-amino acids with D-amino acids. Greatly improved stability to proteases; comparable or improved antimicrobial activity; lower hemolytic activity. nih.gov

Advanced Bioconjugation Strategies and Biosensor Development

Peptides synthesized using this compound are instrumental in the fields of bioconjugation and biosensor technology. The unique properties of D-arginine-containing peptides, particularly their enhanced stability and cell-penetrating capabilities, make them ideal candidates for creating sophisticated diagnostic and delivery systems.

Bioconjugation Strategies: The process of bioconjugation involves linking a peptide to another molecule, such as a fluorescent probe, a drug, or a polymer, to create a hybrid with combined functionalities. D-arginine-rich peptides, often classified as cell-penetrating peptides (CPPs), are particularly effective as delivery vectors. mdpi.com Their conjugation to various cargoes facilitates transport across cell membranes, a significant hurdle in drug delivery and intracellular imaging. The D-chirality of the arginine residues ensures that these peptide conjugates resist degradation by cellular proteases, prolonging their functional lifetime. smolecule.com

Recent strategies have focused on developing arginine-selective chemical methods for conjugating molecules to peptides and proteins under mild conditions. researchgate.netnih.gov For instance, phenylglyoxal-based reagents have been developed that react selectively with the guanidinium (B1211019) group of arginine, allowing for precise labeling and modification. nih.gov This enables the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs), where the D-arginine-containing peptide can serve as a stable linker or a component of the delivery system. acs.org

Table 1: Examples of Bioconjugation Strategies with D-Arginine Peptides
Conjugate Type Purpose & Key Finding
Peptide-Fluorophore Used for intracellular imaging and tracking. The D-Arg peptide component acts as a cell-penetrating moiety, delivering the fluorescent probe into the cell while resisting enzymatic breakdown.
Peptide-Drug Conjugate Developed for targeted drug delivery. The D-Arg peptide enhances cellular uptake and stability, allowing the therapeutic agent to reach its intracellular target more effectively.
Peptide-Oligonucleotide Created to improve the cellular uptake of therapeutic oligonucleotides (e.g., siRNA). The covalent attachment of a D-Arg rich CPP overcomes the poor membrane permeability of nucleic acids.
Peptide-Polymer (PEGylation) Involves conjugating poly(D-arginine) peptides with polymers like polyethylene (B3416737) glycol (PEG) to improve the transport of bioprobes for in vivo applications. acs.org

Biosensor Development: In biosensor design, synthetic peptides are increasingly used as robust and selective biorecognition elements. mdpi.com Peptides incorporating D-arginine are particularly advantageous due to their stability in biological samples. They can be designed to bind specifically to a target analyte, such as a protein biomarker, a metal ion, or a small molecule. mdpi.comunive.it

Arginine-rich CPPs have been effectively used as delivery tools for biosensors. mdpi.com For example, a biosensor for zinc was developed by fusing a Tat peptide (an arginine-rich CPP) to a sensor protein, enabling efficient internalization into cells. mdpi.com Furthermore, electrochemical biosensors can utilize peptides as the recognition layer on an electrode surface. The stability and specific binding of D-amino acid-containing peptides lead to more reliable and sensitive detection platforms. mdpi.com Recent research has also explored fluorescent biosensors based on aptamers that can detect free D-arginine, highlighting the growing interest in D-amino acids as biomarkers themselves. mdpi.com

Table 2: Applications of D-Arginine Peptides in Biosensors
Biosensor Type Role of D-Arginine Peptide & Key Finding
Fluorescent Biosensors D-Arg-rich CPPs are used to deliver fluorescent sensor proteins or molecules into cells for real-time monitoring of intracellular analytes. mdpi.com
Electrochemical Biosensors D-Arg peptides serve as stable, synthetic receptors immobilized on an electrode surface, offering selective binding to target biomarkers for sensitive detection. mdpi.comunive.it
Aptamer-Based Sensors Aptamers designed to bind D-arginine specifically have been used to create fluorescent biosensors for its detection in biological fluids like urine. mdpi.com
Ancestral Protein-Based Biosensors While focused on L-arginine, the engineering of highly stable ancestral protein cores for biosensors provides a framework that could be adapted for D-amino acid detection, leveraging protein engineering to create novel specificities. nih.gov

Innovations in Protein Engineering and Directed Evolution Studies

The incorporation of non-canonical amino acids (ncAAs) like D-arginine via this compound is a cornerstone of modern protein engineering, allowing scientists to create proteins and peptides with novel functions and enhanced properties. mdpi.comoup.com This strategy moves beyond the limitations of the 20 natural amino acids, providing new chemical functionalities and structural possibilities. acs.orgoup.com

Innovations in Protein Engineering: A primary goal of protein engineering is to improve the stability and efficacy of therapeutic peptides and proteins. Substituting natural L-arginine with D-arginine is a well-established method to increase resistance to proteolysis, thereby extending the half-life of peptide-based drugs. smolecule.com This simple stereochemical inversion can dramatically alter a peptide's pharmacokinetic profile without disrupting the side-chain interactions crucial for its biological activity.

Furthermore, the incorporation of D-amino acids can be used to enforce specific backbone conformations, a powerful tool in de novo protein design. By introducing stereochemical constraints, engineers can stabilize desired secondary structures like α-helices or β-turns, which is critical for creating functional, folded proteins from scratch. The ability to precisely place D-residues allows for the design of mirror-image proteins, which are composed entirely of D-amino acids and are therefore invisible to the host's immune system and proteases while retaining the ability to bind their targets. frontiersin.org

Table 3: Protein Engineering Innovations Using D-Arginine
Engineered Peptide/Protein Outcome of D-Arginine Incorporation
D-peptide Analogs Synthesis of D-peptide versions of naturally occurring L-peptides to study structure-function relationships and develop therapeutics with enhanced stability. smolecule.com
Antimicrobial Peptides Replacement of L-amino acids with D-amino acids in antimicrobial peptides has been shown to improve their stability and in some cases, their activity against bacteria.
Mirror-Image Proteins Design of proteins made entirely of D-amino acids that can bind to targets but are resistant to proteolysis and immunogenicity. frontiersin.org
Peptide Hydrogels Use of peptides containing D-arginine to form novel biomaterials like hydrogels, with potential applications in tissue engineering and controlled drug release. smolecule.com

Directed Evolution Studies: Directed evolution mimics natural selection in the laboratory to optimize proteins for specific tasks. csic.es This powerful technique has been revolutionized by the ability to expand the genetic code and incorporate ncAAs. By reassigning codons—historically stop codons, but more recently sense codons like the arginine codon AGG—scientists can direct the cellular machinery to incorporate ncAAs at specific sites in a protein. caltech.edunih.gov

This allows for the evolution of proteins with functionalities that are inaccessible using only the standard amino acid alphabet. For example, directed evolution can be used to select for peptides with enhanced binding affinity, improved catalytic activity, or greater stability. csic.es Workflows have been developed to screen libraries of proteins containing ncAAs for improved variants. nih.gov These approaches enable the rapid tailoring of proteins for specific applications, such as developing high-affinity peptide inhibitors for therapeutic targets. acs.org The combination of directed evolution with computational design and machine learning is further accelerating the discovery of novel proteins with desired properties. pnas.org

Table 4: Directed Evolution Strategies Incorporating Non-Canonical Amino Acids
Method Innovation and Role of ncAAs
Sense Codon Reassignment Reassigning the arginine AGG codon to incorporate a non-canonical amino acid, enabling the creation and evolution of proteins with novel functionalities. nih.gov
Cell-Free Synthesis Systems Using cell-free systems to incorporate D-amino acids into peptides and proteins, offering a controlled environment for engineering and evolving new biomolecules. frontiersin.org
Fluorescence-Based Screening Employing fluorescence-based screens in a directed evolution workflow to improve the incorporation efficiency of ncAAs in response to reassigned sense codons. nih.gov
Ancestral Protein Reconstruction An engineering tool that generates highly stable and functional proteins which can serve as robust starting scaffolds for directed evolution and biosensor development. nih.gov

Analytical Methodologies and Future Research Directions

Advanced Analytical Characterization of Fmoc-D-Arg(Tos)-OH and Its Peptide Products

The characterization of this compound and the peptides derived from it necessitates a multi-faceted analytical approach to address purity, structure, and conformation. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy each provide critical and often complementary information.

High-Resolution Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for the analysis of peptides synthesized using this derivative. Reversed-phase HPLC (RP-HPLC) is commonly employed to separate the target compound from impurities that may arise during synthesis or storage. nih.gov The stability of Fmoc-protected arginine derivatives, including those with tosyl protection, can be monitored over time using RP-HPLC to detect degradation products. nih.gov

A critical application of HPLC in this context is the separation of enantiomers. Given that the D-isomer is used, it is essential to confirm the enantiomeric purity and resolve it from any contaminating L-isomer. Chiral stationary phases (CSPs) are instrumental for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in separating N-Fmoc protected α-amino acids under reversed-phase conditions. phenomenex.comwindows.net The selection of the appropriate chiral column and mobile phase composition, often containing an acidic additive like trifluoroacetic acid (TFA) with an organic modifier like acetonitrile, is key to achieving successful enantioseparation. phenomenex.comchromatographyonline.com Macrocyclic glycopeptide-based CSPs also serve as effective tools for the chiral analysis of Fmoc-amino acids. sigmaaldrich.com

Table 1: HPLC Conditions for Analysis of Fmoc-Amino Acids

Parameter Typical Conditions Source
Column Type Reversed-Phase C18; Chiral (Polysaccharide or Macrocyclic Glycopeptide) phenomenex.com
Mobile Phase Acetonitrile/Water gradient with 0.1% TFA or Formic Acid phenomenex.com
Flow Rate 0.2 - 1.0 mL/min nih.gov
Detection UV at 220 nm or 254 nm phenomenex.com
Temperature Ambient or controlled (e.g., 40°C) phenomenex.comnih.gov

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for the definitive structural confirmation of this compound and its resulting peptide products. By providing precise molecular weight information, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can verify the correct incorporation of the amino acid derivative into a peptide chain.

Tandem mass spectrometry (MS/MS) is further utilized for sequencing peptides and identifying post-translational or synthesis-related modifications. The fragmentation patterns observed can confirm the amino acid sequence and pinpoint the location of the D-Arg(Tos) residue. nih.gov The high basicity of the arginine side chain significantly influences the fragmentation patterns of protonated peptides, making its identification within a sequence distinct. acs.org Furthermore, MS is crucial for impurity profiling, capable of detecting and identifying low-level byproducts, such as those resulting from side reactions or the premature loss of protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the three-dimensional structure and conformational dynamics of peptides in solution. uzh.ch For peptides containing this compound, NMR is essential for determining their solution-state conformation, which is often directly related to biological activity.

Computational and Theoretical Approaches in D-Arginine Peptide Chemistry

In recent years, computational and theoretical methods have become increasingly vital in peptide chemistry. These approaches complement experimental data by providing a deeper understanding of peptide structure and behavior, and by predicting synthetic outcomes.

Molecular Modeling and Dynamics Simulations of D-Arginine Peptides

Molecular dynamics (MD) simulations offer a computational microscope to view the dynamic behavior of peptides at an atomic level. For peptides containing D-arginine, MD simulations can elucidate how the incorporation of this non-natural amino acid affects the peptide's conformational landscape, its interaction with solvent molecules, and its binding to biological targets like lipid membranes. lu.sersc.org

Simulations have been used to study arginine-rich cell-penetrating peptides, revealing mechanisms of membrane translocation that involve peptide-induced membrane destabilization and pore formation. nih.gov Studies comparing L- and D-nona-arginine (R9) peptides have shown that the D-isomer can internalize into membranes in a disordered state, suggesting that stereochemistry influences the mechanism of membrane interaction. rsc.org These computational models provide atomistic insights that are often inaccessible through experimental methods alone, helping to explain the functional consequences of incorporating D-amino acids. helsinki.fi

Predictive Algorithms for Peptide Synthesis Efficiency and Side Reactions

The efficiency of solid-phase peptide synthesis (SPPS) can be hampered by sequence-dependent difficulties, such as aggregation and challenging coupling steps. nih.gov Predictive algorithms, often powered by machine learning and deep learning, are being developed to forecast these issues and optimize synthesis protocols. nih.govacs.org

These algorithms can analyze vast datasets from automated peptide synthesizers to identify correlations between peptide sequence, protecting groups (like Tos on arginine), and synthetic outcomes. nih.gov For instance, models can predict the efficiency of Fmoc deprotection reactions and identify amino acids or protecting groups that contribute most to synthetic challenges. acs.org By predicting potential side reactions, such as diketopiperazine formation or side-chain reactions involving the tosyl-protected guanidinium (B1211019) group, these computational tools can guide the strategic design of synthetic routes to maximize the yield and purity of the target peptide. researchgate.net

Economic Viability and Industrial Scale-Up of this compound Applications

In an industrial context, the cost of protected arginine derivatives is notably high compared to other amino acids. mdpi.comnih.gov For instance, research has shown that the synthesis of a peptide containing arginine can be substantially more expensive than one containing residues like phenylalanine. mdpi.com This cost is amplified during industrial production where minimizing reagent excess and process time is crucial for economic viability. mdpi.comnih.gov

The use of the tosyl (Tos) group for arginine side-chain protection has historical roots in Boc-based solid-phase peptide synthesis (SPPS). mdpi.comnih.gov A primary challenge associated with the Tos group is the requirement for harsh cleavage conditions, typically involving strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). mdpi.comsigmaaldrich.com These aggressive reagents necessitate specialized, corrosion-resistant equipment and stringent safety protocols for handling and disposal, thereby increasing the capital and operational costs of an industrial facility. researchgate.net Furthermore, prolonged cleavage times, sometimes up to two hours, may be necessary for peptides containing Arg(Tos), which can impact production throughput. sigmaaldrich.compeptide.com

The now-dominant Fmoc/tBu strategy in modern peptide synthesis generally favors protecting groups that are labile in milder acidic conditions, such as trifluoroacetic acid (TFA). acs.orgiris-biotech.de Groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) were developed to be more compatible with standard Fmoc/tBu cleavage protocols. researchgate.net However, even these alternatives are expensive, driving continuous research into more cost-effective options like Fmoc-Arg(NO2)-OH, which may be more economical for large-scale production due to less expensive raw materials. mdpi.com

The industrial application of this compound is therefore selective. It is employed in scenarios where the specific properties of the Tos group are essential for the synthetic strategy or where the final peptide is robust enough to withstand the harsh deprotection conditions without degradation. The economic viability is a trade-off between the higher process costs associated with strong acid cleavage and the specific requirements of the target peptide. Optimization of coupling conditions and automation are key strategies to mitigate costs in any large-scale peptide synthesis. acs.org

Table 1: Comparative Analysis of Cleavage Conditions for Different Arginine Protecting Groups

Protecting GroupTypical Cleavage ReagentTypical ConditionsCompatibility with Synthesis Strategy
Tos (Tosyl)HF, TFMSA, TMSOTfStrong acid, 0-5 °C, often requires extended time (e.g., up to 2 hours with HF). sigmaaldrich.compeptide.comPrimarily Boc/Bzl; requires harsh final cleavage in Fmoc/tBu. mdpi.compeptide.com
Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl)TFAStandard Fmoc/tBu cleavage cocktail (e.g., TFA/scavengers) for 1-2 hours. thermofisher.comnih.govStandard for Fmoc/tBu strategy. researchgate.net
NO₂ (Nitro)HF, SnCl₂HF cleavage or on-resin reduction with SnCl₂ under mild acid conditions. mdpi.compeptide.comCan be used in both Boc and Fmoc strategies, offering an alternative removal pathway. mdpi.com
Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl)TFARequires extended treatment with TFA and scavengers (e.g., ~6 hours). google.comUsed in Fmoc/tBu, but cleavage is slower than Pbf. thermofisher.comgoogle.com

Emerging Trends and Unexplored Avenues in this compound Research

Research involving this compound is influenced by broader trends in peptide science, including the pursuit of enhanced therapeutic properties and the development of greener, more efficient synthetic methods. While much research focuses on newer protecting groups, the unique characteristics of the D-isomer and the established chemistry of the tosyl group continue to present specific research opportunities.

An emerging trend is the strategic incorporation of D-amino acids to improve the pharmacokinetic profiles of peptide drug candidates. Peptides containing D-arginine often exhibit increased resistance to proteolytic degradation by enzymes, leading to longer circulation half-lives. nih.gov This makes this compound a relevant building block for synthesizing D-peptide analogs of naturally occurring L-peptides to study structure-activity relationships and develop more stable therapeutics. nih.gov

Another significant research direction is the development of "green" and sustainable peptide synthesis methodologies. researchgate.net This includes exploring solventless synthesis via reactive extrusion and aqueous solid-phase peptide synthesis (ASPPS). researchgate.netresearchgate.net While these methods are often developed with more common protecting groups, an unexplored avenue could be the adaptation of these greener techniques for peptides requiring the specific attributes of this compound, potentially offsetting the environmental impact of traditional synthesis.

The development of novel peptide-based therapeutics remains a primary driver of research. Arginine-rich peptides are known for their roles as antimicrobial peptides (AMPs) and cell-penetrating peptides. researchgate.net Future research could explore the synthesis of novel AMPs using this compound to enhance stability against bacterial proteases. The D-configuration can alter conformational properties, potentially leading to peptides with unique binding selectivity and improved pharmacological profiles. vulcanchem.com

Furthermore, the concept of minimal-protection strategies in SPPS is gaining traction to improve atom economy and reduce waste. researchgate.net This involves using side-chain unprotected amino acids where possible. While the high reactivity of the guanidino group makes unprotected arginine challenging, research in this area could lead to new insights into the specific circumstances where a robust protecting group like tosyl is necessary, refining its application to the most critical cases. researchgate.netacs.org

An unexplored avenue for this compound could be its application in the synthesis of peptide-based biomaterials. In this context, the final deprotection step might be part of the material's curing or functionalization process, where the use of a strong acid could be less of a constraint than in pharmaceutical production. The unique structural features imparted by D-Arg(Tos) could be harnessed to create hydrogels or other materials with specific mechanical or biological properties.

Table 2: Research Directions and Potential Applications for this compound

Research AreaFocusPotential Application of this compoundRationale
Peptide TherapeuticsImproving metabolic stability and pharmacokinetic profiles. nih.govSynthesis of D-peptide analogs of bioactive L-peptides.The D-Arg residue enhances resistance to enzymatic degradation, increasing bioavailability. vulcanchem.com
Antimicrobial Peptides (AMPs)Developing new agents to combat antibiotic resistance.Creation of novel, stable AMPs with D-arginine.Arginine is key to the function of many AMPs; the D-isomer can improve stability and efficacy. researchgate.net
Green ChemistryReducing the environmental impact of peptide synthesis. researchgate.netAdapting this compound for use in ASPPS or solventless synthesis protocols.Exploring whether sustainable methods can be applied even to building blocks requiring non-standard conditions.
PeptidomimeticsDesigning peptides with specific conformational constraints. vulcanchem.comUse in synthesizing conformationally restricted peptide ligands.The D-configuration imposes specific structural constraints that can enhance binding selectivity to therapeutic targets. vulcanchem.com
BiomaterialsDevelopment of functional materials based on peptides.Incorporation into hydrogels or other polymers for tissue engineering or drug delivery.The robust nature of the Arg(Tos) linkage before final cleavage could be beneficial during material assembly.

Q & A

Q. What is the role of the Tosyl (Tos) protecting group in Fmoc-D-Arg(Tos)-OH during peptide synthesis?

The Tosyl group protects the guanidino side chain of arginine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions such as nucleophilic attacks or cross-linking. Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to minimize side reactions .

Q. What are the recommended storage conditions for this compound to maintain stability?

Store the compound as a dry powder at -20°C under inert conditions (argon/nitrogen) to prevent hydrolysis and oxidation. Stability studies indicate a shelf life of 3 years at -20°C and 6 months in solution at -80°C . Avoid moisture and light exposure, as these accelerate degradation .

Q. How should researchers prepare stock solutions of this compound for in vitro experiments?

Dissolve the compound in anhydrous DMSO at 100 mg/mL (154 mM) for initial stock solutions. For in vivo studies, prepare working solutions using co-solvents like 10% DMSO + 40% PEG300 + 45% saline to enhance solubility. Always confirm solubility via visual clarity and HPLC analysis before use .

Q. What precautions are necessary when handling this compound to prevent degradation?

Use gloveboxes or Schlenk lines under anhydrous conditions. Avoid prolonged exposure to ambient humidity (>30% RH) and acidic/basic environments. Monitor purity via TLC or HPLC after long-term storage .

Q. What is the significance of the Fmoc group in this compound for peptide synthesis?

The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, enabling stepwise peptide elongation. It is removed under mild basic conditions (20% piperidine in DMF) without affecting the Tosyl-protected side chain .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in SPPS?

Use coupling reagents such as HBTU/HOBt or Oxyma Pure/DIC to activate the carboxyl group. Monitor coupling completion via Kaiser tests. Optimize reaction time (30–60 minutes) and temperature (0–4°C) to reduce racemization. Pre-activate the amino acid for 1–2 minutes before resin addition .

Q. What analytical techniques are most effective for assessing the purity and stability of this compound?

  • HPLC : Use a C18 column with a gradient of 0.1% TFA in acetonitrile/water to detect impurities (<2% area).
  • TLC : Monitor degradation spots (Rf shifts) using silica plates and ninhydrin staining.
  • Mass spectrometry : Confirm molecular integrity (expected [M+H]+ = 648.77) and detect oxidation byproducts .

Q. How to resolve contradictory solubility data between solvent systems for this compound?

Conduct systematic solubility screens in co-solvents (e.g., DMSO/PEG300/saline) at 37°C with sonication. Validate solubility post-experiment via HPLC to rule out aggregation or partial dissolution. Adjust solvent ratios iteratively based on experimental needs (e.g., in vivo vs. in vitro) .

Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?

  • Use low-temperature coupling (0–4°C) with hindered bases like collidine.
  • Employ racemization-suppressing additives (e.g., Oxyma Pure).
  • Limit coupling times to <1 hour and avoid excess base .

Q. How to analyze and address side reactions during Tosyl deprotection in this compound-containing peptides?

Post-TFA treatment, analyze crude peptides via LC-MS to identify byproducts (e.g., incomplete deprotection or sulfonation). Optimize deprotection conditions by adding scavengers (e.g., EDT, water) and reducing TFA concentration to 90% v/v. Re-purify peptides using reverse-phase HPLC if necessary .

Methodological Notes

  • Data Contradiction Analysis : When conflicting solubility or stability data arise, cross-validate results using orthogonal techniques (e.g., NMR for structural integrity, Karl Fischer titration for moisture content) .
  • Experimental Design : For SPPS, conduct small-scale pilot syntheses to optimize resin loading, coupling efficiency, and deprotection protocols before scaling up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.